Methyl 3-amino-5-fluoro-6-methylpicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-5-fluoro-6-methylpicolinate is a chemical compound with the molecular formula C7H7FN2O2 It is a derivative of picolinic acid, featuring an amino group, a fluorine atom, and a methyl group on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-fluoro-6-methylpicolinate typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoropicolinic acid as the starting material.
Amination: The fluorine atom on the pyridine ring is replaced with an amino group through a nucleophilic substitution reaction.
Methylation: The amino group is then methylated to form the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalysts to increase yield and purity. The process is carried out under specific temperature and pressure conditions to ensure the desired product is obtained efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-amino-5-fluoro-6-methylpicolinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Various functionalized derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-5-fluoro-6-methylpicolinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Methyl 3-amino-5-fluoro-6-methylpicolinate is similar to other picolinic acid derivatives, such as Methyl 3-amino-5-fluoropicolinate and Methyl 3-amino-6-methylpicolinate. its unique combination of functional groups gives it distinct chemical and biological properties. For example, the presence of both a fluorine atom and a methyl group on the pyridine ring can influence its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-amino-5-fluoropicolinate
Methyl 3-amino-6-methylpicolinate
Methyl 3-amino-5-chloropicolinate
Eigenschaften
Molekularformel |
C8H9FN2O2 |
---|---|
Molekulargewicht |
184.17 g/mol |
IUPAC-Name |
methyl 3-amino-5-fluoro-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H9FN2O2/c1-4-5(9)3-6(10)7(11-4)8(12)13-2/h3H,10H2,1-2H3 |
InChI-Schlüssel |
WELYUCYYSWPESU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=N1)C(=O)OC)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.